Nacubactam monohydrate is a compound currently under investigation primarily for its potential as a beta-lactamase inhibitor, which enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains. Classified as an organic compound, it belongs to the category of alpha amino acid amides. The compound is recognized for its ability to inhibit certain enzymes that bacteria produce to resist the effects of antibiotics. Nacubactam is also known by its developmental code, RO7079901, and is being evaluated in clinical trials for treating complicated urinary tract infections and other bacterial infections.
Nacubactam monohydrate has the Chemical Abstracts Service number 2007923-17-1 and is categorized under small molecules. Its molecular formula is , with a molecular weight of approximately 342.32 g/mol. The compound is classified within the broader category of organic acids and derivatives, specifically as an alpha amino acid amide, which indicates its structural relation to amino acids and its role in biological processes .
The synthesis of nacubactam involves several complex steps that ensure the formation of its unique molecular structure. While specific synthetic routes are proprietary, general methods include:
These methods highlight the importance of controlling reaction conditions (temperature, pH) to achieve high yields and purity .
Nacubactam's molecular structure can be represented as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation in solution or solid-state .
Nacubactam participates in several key chemical reactions relevant to its function as a beta-lactamase inhibitor:
The detailed reaction pathways are crucial for understanding how nacubactam can restore the efficacy of existing antibiotics against resistant bacterial strains .
The mechanism by which nacubactam exerts its effects involves:
Clinical studies are ongoing to quantify its effectiveness in various infections, particularly those caused by multidrug-resistant organisms .
These properties are essential for formulating nacubactam into injectable preparations for clinical use .
Nacubactam monohydrate is primarily being explored in:
The ongoing research aims to expand its applications within infectious disease management, particularly in settings where antibiotic resistance poses significant challenges .
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2